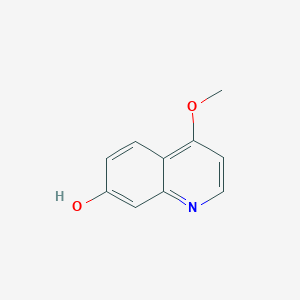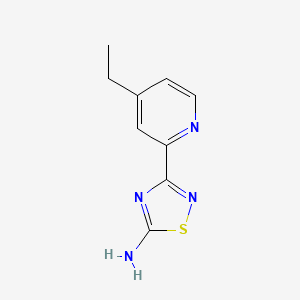![molecular formula C21H28O6 B13887003 6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)
6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6β-Hydroxy Prednisolone is a glucocorticoid that is derived from prednisolone by the addition of a hydroxy group at the 6β position. It is a metabolite of prednisolone found in human urine and plays a significant role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6β-Hydroxy Prednisolone typically involves the hydroxylation of prednisolone. This can be achieved through microbial transformation using specific strains of bacteria such as Streptomyces roseochromogenes . The reaction conditions include the use of prednisolone dissolved in dimethyl sulfoxide (DMSO) and incubation with the bacterial culture under optimized conditions.
Industrial Production Methods: Industrial production of corticosteroids, including 6β-Hydroxy Prednisolone, often starts with diosgenin, a steroid sapogenin. The process involves a combination of chemical and biotechnological methods developed over the years . The hydroxylation step is crucial and is typically performed using microbial or enzymatic processes to ensure high yield and specificity.
Análisis De Reacciones Químicas
Types of Reactions: 6β-Hydroxy Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of prednisolone, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
6β-Hydroxy Prednisolone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and metabolism.
Biology: Investigated for its role in cellular processes and as a biomarker in urine.
Medicine: Explored for its potential therapeutic effects and as a metabolite in pharmacokinetic studies.
Industry: Utilized in the production of corticosteroid drugs and as an intermediate in the synthesis of other bioactive steroids
Mecanismo De Acción
6β-Hydroxy Prednisolone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The molecular targets and pathways involved include various inflammatory and immune response genes.
Comparación Con Compuestos Similares
Prednisolone: The parent compound, differing by the absence of the hydroxy group at the 6β position.
Prednisone: A prodrug that is converted to prednisolone in the liver.
Methylprednisolone: A methylated derivative with similar anti-inflammatory properties.
Uniqueness: 6β-Hydroxy Prednisolone is unique due to its specific hydroxylation at the 6β position, which can influence its biological activity and metabolism. This modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar corticosteroids .
Propiedades
IUPAC Name |
6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,22,24-25,27H,4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGWPGVRXUUNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine](/img/structure/B13886926.png)

![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)



![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)






![3-[(Oxan-2-yl)oxy]propanal](/img/structure/B13887009.png)
